REACTION_CXSMILES
|
O[CH2:2][C:3]1[N:4]([CH3:24])[C:5](=[O:23])[C:6]2[C:7]([N:22]=1)=[C:8]([OH:21])[C:9]1[C:10](=[O:20])[N:11]([CH3:19])[C:12]([CH2:17]O)=[N:13][C:14]=1[C:15]=2[OH:16].[Li+].[Cl-:26].CS([Cl:31])(=O)=O.[K+].[Br-]>CN(C)C=O.O>[Cl:26][CH2:2][C:3]1[N:4]([CH3:24])[C:5](=[O:23])[C:6]2[C:7]([N:22]=1)=[C:8]([OH:21])[C:9]1[C:10](=[O:20])[N:11]([CH3:19])[C:12]([CH2:17][Cl:31])=[N:13][C:14]=1[C:15]=2[OH:16] |f:1.2,4.5|
|
Name
|
|
Quantity
|
105 mg
|
Type
|
reactant
|
Smiles
|
OCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2O)CO)C)=O)O)N1)=O)C
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
120 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring this mixture at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution gently heated with a heat gun until it
|
Type
|
STIRRING
|
Details
|
to stir for an additional 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting yellow precipitate was filtered
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
99 mg (85%) yield
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2O)CCl)C)=O)O)N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |